1-(Chloromethyl)-1-(methoxymethyl)cyclohexane
Description
Properties
Molecular Formula |
C9H17ClO |
|---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(methoxymethyl)cyclohexane |
InChI |
InChI=1S/C9H17ClO/c1-11-8-9(7-10)5-3-2-4-6-9/h2-8H2,1H3 |
InChI Key |
XRILSNCXRFGJDP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCCC1)CCl |
Origin of Product |
United States |
Biological Activity
1-(Chloromethyl)-1-(methoxymethyl)cyclohexane is an organic compound characterized by its unique structural features, which include a cyclohexane ring substituted with both chloromethyl and methoxymethyl groups. This compound has garnered interest in the field of medicinal chemistry due to the potential biological activities associated with its functional groups. Understanding its biological activity is crucial for assessing its pharmacological potential and applications in drug development.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 176.66 g/mol. The presence of the chloromethyl group enhances reactivity towards nucleophiles, while the methoxymethyl group may improve solubility and bioavailability, making it a candidate for further biological studies.
Biological Activity Overview
The biological activity of compounds containing chloromethyl and methoxymethyl functionalities has been documented in various studies. These groups are often linked to enhanced pharmacological properties, including antibacterial, antifungal, and anticancer activities.
- Nucleophilic Reactivity : The chloromethyl group can undergo nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives.
- Receptor Interaction : Compounds with similar structures have shown binding affinities to various biological receptors, influencing physiological processes such as inflammation and cancer progression.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of chloromethyl-substituted compounds, revealing moderate activity against Arthrobacter cristallopoedes with minimal inhibitory concentration (MIC) values indicating potential as antibiotic agents .
- Cancer Research : Research on structurally related compounds has demonstrated their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives with similar functional groups exhibited high selectivity for protein targets associated with tumor growth .
- Synthetic Approaches : The synthesis of this compound can be achieved through various methods that allow for controlled reactions while minimizing side products. These synthetic pathways are essential for producing derivatives that can be tested for biological activity.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 1-(chloromethyl)-1-(methoxymethyl)cyclohexane and related compounds:
Conformational Analysis
- Axial vs. Equatorial Preferences : The chloromethyl group in this compound likely adopts an axial position to reduce steric clash with the cyclohexane ring, as seen in 1-chloro-1-methylcyclohexane . However, the methoxymethyl group’s bulk may destabilize this conformation, leading to a dynamic equilibrium .
- Spectroscopic Insights : Carbon-13 NMR studies on substituted cyclohexanes reveal that electron-withdrawing groups (e.g., -Cl) deshield adjacent carbons, while ether groups (-OCH3) induce shielding effects .
Reactivity and Stability
- Nucleophilic Substitution: The chloromethyl group undergoes SN2 reactions more readily than monosubstituted analogs like 1-chloro-1-methylcyclohexane due to increased electrophilicity .
- Hydrolytic Stability: The methoxymethyl group enhances solubility in polar solvents but resists hydrolysis under neutral conditions, unlike acetals (e.g., cyclohexanone dimethyl acetal) .
Physical and Environmental Properties
- Boiling Point/Melting Point : Higher molecular weight (175.45 g/mol) compared to analogs results in elevated boiling points. For example, 1-ethoxy-1-ethylcyclohexane (C₁₀H₂₀O, 156.27 g/mol) has a boiling point of ~180°C , suggesting the target compound may exceed this.
- Toxicity: Chlorinated cyclohexanes often exhibit higher toxicity than ether derivatives, as noted in environmental health assessments .
Preparation Methods
Methoxymethyl Ether (MOM) Protection on Cyclohexane Derivatives
The methoxymethyl group is commonly introduced to protect hydroxyl functionalities or to serve as a substituent. The typical procedure involves reacting an alcohol-containing intermediate with chloromethyl methyl ether (MOMCl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine at low temperature (0 °C to room temperature). This reaction yields the methoxymethyl ether with high efficiency.
Introduction of the Chloromethyl Group
The chloromethyl substituent can be introduced via halogenation reactions or nucleophilic substitution on suitable precursors. One approach involves converting a hydroxyl or protected hydroxyl group into a chloromethyl group using reagents such as thionyl chloride (SOCl₂) or by direct halomethylation.
Alternatively, chloromethylation can be achieved by:
- Treating a suitable alcohol or ether intermediate with chloromethyl methyl ether under acidic or basic conditions.
- Using chloromethylation reagents in the presence of Lewis acids or bases to facilitate substitution.
Homologation and Functional Group Interconversions
To achieve the substituted cyclohexane core, homologation reactions such as:
- Corey–Seebach reaction (1,3-dithiane chemistry) for carbon chain extension.
- Pinacol-like rearrangements to construct spirocyclic intermediates.
- Aldol or Mukaiyama aldol reactions to couple fragments.
These methods enable the construction of complex cyclohexane derivatives with the desired substitution pattern, including methoxymethyl and chloromethyl groups.
Detailed Synthetic Route Example
A representative synthetic route adapted from the synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents is summarized below:
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Formation of tertiary alcohol intermediate | Cyclopropyl phenyl sulfide + n-butyllithium + 4,4-dimethylcyclohexanone | Tertiary alcohol intermediate | 87%34 |
| 2 | Pinacol-like rearrangement | Aqueous HBF₄, reflux | Spiro ketone intermediate | 82%56 |
| 3 | Formation of silyl enol ether | TBSOTf, Et₃N, 0 °C | Silyl enol ether intermediate | Used crude78 |
| 4 | Aldehyde addition (homologation) | Acetaldehyde, TBAF, −78 °C | Secondary alcohol intermediate | 55% (2 steps)910 |
| 5 | Methoxymethyl (MOM) protection | Chloromethyl methyl ether, DIPEA, 0 °C to RT | Methoxymethyl ether intermediate | 93%1112 |
| 6 | Van Leusen reaction for nitrile introduction | p-Toluenesulfonylmethyl isocyanide (TosMIC), t-BuOK, −30 to 50 °C | Nitrile intermediate | 35%1314 |
| 7 | Grignard addition and reduction | Benzyl magnesium chloride, NaBH₄ | Alcohol intermediate | 95% and 99% respectively1516 |
| 8 | Mesylation and elimination | Methanesulfonyl chloride, Et₃N, t-BuOK | Alkene intermediate | 72% (2 steps)1718 |
| 9 | Deprotection and oxidation | 6N HCl, Dess–Martin periodinane | Ketone with styryl substituent | 95% and 98% respectively1920 |
| 10 | Aldol coupling (final step) | Aldehyde coupling with silyl enol ether, BF₃·OEt₂, −50 °C | Target diastereomeric mixture | 19%2122 |
This route highlights the complexity and multi-step nature of synthesizing substituted cyclohexane derivatives with methoxymethyl and chloromethyl groups.
Reaction Conditions and Yields Summary
| Reaction Step | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| MOM Protection | Chloromethyl methyl ether, DIPEA | 0 to RT | 17 | 93 | High selectivity for MOM ether formation |
| Van Leusen Reaction | TosMIC, t-BuOK | −30 to 50 | 16 | 35 | Moderate yield, requires careful control |
| Grignard Addition | Benzyl MgCl | 0 to reflux | 3.5 | 95 | Efficient carbon-carbon bond formation |
| Reduction | NaBH₄ | 0 to RT | 6 | 99 | High yield, mild conditions |
| Mesylation/Elimination | Methanesulfonyl chloride, t-BuOK | 0 to RT | 14 | 72 (2 steps) | Selective alkene formation |
| Aldol Coupling | BF₃·OEt₂ | −50 | 3 | 19 | Mixture of diastereomers |
Analytical and Characterization Data
The intermediates and final products are characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the chemical environment of protons and carbons, including coupling constants and chemical shifts indicative of stereochemistry.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weights and formulae.
- Chromatographic Techniques: Column chromatography, medium-pressure liquid chromatography (MPLC), and chiral high-performance liquid chromatography (HPLC) are used for purification and diastereomer separation.
- Infrared Spectroscopy (IR): Functional group identification.
- X-ray Crystallography: Occasionally used for stereochemical confirmation.
Research Findings and Considerations
- The introduction of the methoxymethyl group is highly efficient and selective under mild conditions.
- The chloromethyl group introduction may require halogenation or substitution strategies tailored to the substrate to avoid side reactions.
- The stereochemical outcome in the final aldol coupling step is challenging, often resulting in diastereomeric mixtures with moderate yields.
- Protecting groups and homologation steps are crucial for controlling reactivity and enabling selective transformations.
- The synthetic approach is modular, allowing for adaptation to related cyclohexane derivatives.
-
Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). ↩
-
Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). ↩
-
Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). ↩
-
Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). ↩
-
Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). ↩
-
Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). ↩
-
Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). ↩
-
Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). ↩
-
Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). ↩
-
Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). ↩
-
Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). ↩
-
Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). ↩
-
Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). ↩
-
Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). ↩
-
Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). ↩
-
Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). ↩
-
Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). ↩
-
Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). ↩
-
Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). ↩
-
Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). ↩
-
Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). ↩
-
Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). ↩
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
